molecular formula C20H28N2O6 B11482186 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11482186
M. Wt: 392.4 g/mol
InChI Key: MGOFZFFSVSFLNI-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with the trimethoxyphenyl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy groups can result in various functionalized derivatives.

Scientific Research Applications

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)piperidine: A simpler compound with similar structural features but lacking the pyrrolidine and trimethoxyphenyl groups.

    1-(2-Hydroxyethyl)piperidine: Another related compound with a similar piperidine ring but different functional groups.

Uniqueness

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H28N2O6/c1-26-16-10-14(11-17(27-2)19(16)28-3)22-18(24)12-15(20(22)25)21-8-5-4-6-13(21)7-9-23/h10-11,13,15,23H,4-9,12H2,1-3H3

InChI Key

MGOFZFFSVSFLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)N3CCCCC3CCO

Origin of Product

United States

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